molecular formula C9H14N2O2 B13625131 2-(2-Methoxyethoxy)-6-methylpyridin-3-amine

2-(2-Methoxyethoxy)-6-methylpyridin-3-amine

Cat. No.: B13625131
M. Wt: 182.22 g/mol
InChI Key: QILDWFUQMDLNNO-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-6-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxyethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-6-methylpyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 2-(2-methoxyethoxy)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-6-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethoxy)-6-methylpyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-6-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of other chemicals.

    (2-Methoxyethoxy)acetic acid: A metabolite used as a biomarker for exposure to certain chemicals.

    Tris(2-methoxyethoxy)(vinyl)silane: A silane compound used in various industrial applications.

Uniqueness

2-(2-Methoxyethoxy)-6-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and properties are advantageous.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methoxyethoxy)-6-methylpyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-7-3-4-8(10)9(11-7)13-6-5-12-2/h3-4H,5-6,10H2,1-2H3

InChI Key

QILDWFUQMDLNNO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)OCCOC

Origin of Product

United States

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